molecular formula C12H10F2O2 B11881284 2-(Difluoromethoxy)naphthalene-4-methanol

2-(Difluoromethoxy)naphthalene-4-methanol

Cat. No.: B11881284
M. Wt: 224.20 g/mol
InChI Key: WLHKGCIWGMYSET-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-4-methanol is a chemical compound with the molecular formula C12H10F2O2 It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-4-methanol typically involves the introduction of the difluoromethoxy group to a naphthalene derivative. One common method is the reaction of 2-hydroxy-4-methylnaphthalene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-4-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the difluoromethoxy group, yielding a simpler naphthalene derivative.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(Difluoromethoxy)naphthalene-4-carboxylic acid

    Reduction: 2-methoxynaphthalene-4-methanol

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-4-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-methanol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)naphthalene-6-methanol
  • 2-methoxynaphthalene-4-methanol
  • 2-(Trifluoromethoxy)naphthalene-4-methanol

Uniqueness

2-(Difluoromethoxy)naphthalene-4-methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[3-(difluoromethoxy)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-6,12,15H,7H2

InChI Key

WLHKGCIWGMYSET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)OC(F)F

Origin of Product

United States

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